molecular formula C23H23N3O3S B15086113 (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606963-14-8

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B15086113
CAS No.: 606963-14-8
M. Wt: 421.5 g/mol
InChI Key: UJQCOGZHIOQMJW-UDWIEESQSA-N
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Description

(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and as a catalyst in certain reactions.

Biology

In biological research, this compound may be investigated for its interactions with biological molecules and potential as a bioactive agent. Studies may focus on its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy in preclinical models.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique structure could impart desirable properties to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-B][1,2,4]triazole derivatives, which share a similar core structure but differ in their substituents. Examples include:

  • (5E)-5-(4-Methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
  • (5E)-5-(4-Ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The presence of the isobutoxy and methoxy groups, in particular, may confer unique properties compared to other similar compounds.

Properties

CAS No.

606963-14-8

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O3S/c1-14(2)13-29-18-10-7-16(11-19(18)28-4)12-20-22(27)26-23(30-20)24-21(25-26)17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3/b20-12+

InChI Key

UJQCOGZHIOQMJW-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC(C)C)OC)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC(C)C)OC)SC3=N2

Origin of Product

United States

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